molecular formula C4H4N2O2S B578815 4-Aminothiazole-5-carboxylic acid CAS No. 1353101-89-9

4-Aminothiazole-5-carboxylic acid

Cat. No.: B578815
CAS No.: 1353101-89-9
M. Wt: 144.148
InChI Key: PSHKDNUXHXEYDT-UHFFFAOYSA-N
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Description

4-Aminothiazole-5-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminothiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of α-bromo-α-formylacetate with thiourea, which produces the thiazole ring structure . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide . These reactions typically require specific conditions such as elevated temperatures and the presence of condensing agents like bromine.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves polymer-supported approaches. These methods offer advantages such as increased product yields, greater selectivity, and simpler work-up procedures . The use of solid-supported synthetic protocols also allows for the recovery and reuse of catalysts, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Aminothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Aminothiazole-5-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Comparison with Similar Compounds

4-Aminothiazole-5-carboxylic acid can be compared with other similar compounds within the thiazole family, such as:

The uniqueness of this compound lies in its specific functional groups and the diverse range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-amino-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHKDNUXHXEYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299156
Record name 4-Amino-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-89-9
Record name 4-Amino-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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